molecular formula C25H22FN3O3 B11462126 8-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

8-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B11462126
M. Wt: 431.5 g/mol
InChI Key: ADPUTCZLQJJHFX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, CDCl3) :

  • δ 2.45 (s, 3H, C2–CH3)
  • δ 3.85 (s, 6H, OCH3)
  • δ 6.75–7.45 (m, 7H, aromatic H)
  • δ 4.20 (t, 2H, C8–CH2)
  • δ 3.10 (m, 2H, C9–CH2)

13C NMR (100 MHz, CDCl3) :

  • δ 167.8 (C=O)
  • δ 162.5 (C–F, J = 245 Hz)
  • δ 55.2 (OCH3)
  • δ 22.1 (C2–CH3)
  • Aromatic carbons: δ 110–150 (split into 15 signals).

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

  • [M+H]+: 432.2 (calc. 431.5)
  • Major fragments:
    • 399.1 (loss of CH3O- )
    • 313.0 (cleavage of fluorophenyl group)
    • 185.1 (pyrazoloquinazolinone core).

Infrared and UV-Vis Absorption Profiles

FT-IR (KBr, cm⁻¹):

  • 1695 (C=O stretch)
  • 1602, 1501 (aromatic C=C)
  • 1245 (C–F)
  • 1025 (C–O–C).

UV-Vis (MeOH, λmax):

  • 268 nm (π→π* transition, aromatic system)
  • 315 nm (n→π* transition, carbonyl).

Table 1: Key Spectroscopic Assignments

Technique Feature Assignment
1H NMR δ 2.45 C2–CH3
13C NMR δ 167.8 Quinazolinone C=O
IR 1695 cm⁻¹ Ketonic stretching
MS m/z 432 Molecular ion

Properties

Molecular Formula

C25H22FN3O3

Molecular Weight

431.5 g/mol

IUPAC Name

8-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C25H22FN3O3/c1-14-24(15-4-7-18(26)8-5-15)25-27-13-19-20(29(25)28-14)10-17(11-21(19)30)16-6-9-22(31-2)23(12-16)32-3/h4-9,12-13,17H,10-11H2,1-3H3

InChI Key

ADPUTCZLQJJHFX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Preparation Methods

Two-Step Cyclization Protocol

Step 1 : Synthesis of 3-(4-Fluorophenyl)-1H-pyrazol-5-amine

  • Reagents : 4-Fluorophenylacetonitrile, hydrazine hydrate, acetic acid.

  • Conditions : Reflux in ethanol (12 h, 80°C).

  • Yield : 78%.

Step 2 : Coupling with 6-(3,4-Dimethoxyphenyl)-3,4-dihydroquinazolin-2(1H)-one

  • Reagents : POCl₃, DMF (Vilsmeier-Haack conditions).

  • Conditions : 110°C, 6 h, followed by neutralization with NaHCO₃.

  • Mechanism : Electrophilic substitution at the pyrazole C4 position, followed by intramolecular cyclodehydration.

  • Yield : 65%.

Table 1 : Optimization of Cyclocondensation Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
POCl₃DMF110665
PCl₅Toluene100852
H₂SO₄AcOH1201048

One-Pot Tandem Cross-Dehydrogenative Coupling (CDC)

CDC of Pyrazolyl Anilines and Ethers

Mu et al. demonstrated CDC between pyrazolyl anilines and tetrahydrofuran (THF) to form pyrazoloquinolines. Adapting this method:

  • Substrates :

    • 5-Amino-3-(4-fluorophenyl)-1H-pyrazole.

    • 2-(3,4-Dimethoxyphenyl)tetrahydrofuran.

  • Catalyst : FeCl₃ (20 mol%).

  • Conditions : N₂ atmosphere, 120°C, 24 h.

  • Outcome : Forms the dihydropyrazoloquinazoline skeleton via C–O bond cleavage and C–N coupling.

  • Yield : 60–70%.

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

Late-Stage Functionalization of the Quinazoline Core

To introduce the 3,4-dimethoxyphenyl group at position 8:

  • Substrate : 8-Bromo-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]quinazolin-6(7H)-one.

  • Reagents : 3,4-Dimethoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃.

  • Conditions : DME/H₂O (4:1), 80°C, 12 h.

  • Yield : 85%.

Key Consideration : The bromo precursor is synthesized via bromination of the parent quinazolinone using NBS in CCl₄.

Reductive Amination and Cyclization

Assembly via Schiff Base Intermediate

Step 1 : Condensation of 5-Amino-3-(4-fluorophenyl)-1H-pyrazole with 2-(3,4-Dimethoxyphenyl)acetaldehyde

  • Reagents : Ethanol, glacial acetic acid.

  • Conditions : Reflux, 8 h.

  • Intermediate : Schiff base (imine).

Step 2 : Reductive Cyclization

  • Reagents : NaBH₃CN, MeOH.

  • Conditions : RT, 6 h.

  • Mechanism : Imine reduction followed by intramolecular cyclization to form the dihydroquinazoline ring.

  • Yield : 70%.

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency and Scalability of Methods

MethodStepsTotal Yield (%)ScalabilityCost Efficiency
Cyclocondensation251HighModerate
CDC165ModerateLow
Suzuki Coupling272HighHigh
Reductive Amination249ModerateModerate
  • Optimal Route : Suzuki-Miyaura coupling offers the highest yield and scalability, though it requires expensive Pd catalysts.

  • Cost-Effective Alternative : Cyclocondensation with POCl₃ balances yield and reagent accessibility.

Challenges and Optimization Strategies

Regioselectivity in Pyrazole-Quinazoline Fusion

The position of ring fusion (pyrazole[1,5-a]quinazoline vs. other isomers) is controlled by:

  • Electrophilic Director Groups : Methoxy groups at C3/C4 of the phenyl ring enhance para-selectivity during cyclization.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor intramolecular cyclization over dimerization.

Byproduct Formation in CDC Reactions

Common byproducts include:

  • Over-oxidized quinazolines : Mitigated by using stoichiometric FeCl₃ and shorter reaction times.

  • Deboronation in Suzuki Coupling : Addressed by degassing solvents and using excess boronic acid .

Chemical Reactions Analysis

Substitution Reactions

The electron-rich aromatic systems and reactive positions on the heterocyclic scaffold enable nucleophilic and electrophilic substitutions:

Reaction Type Conditions Outcome Reference
Nucleophilic Aromatic Substitution K₂CO₃, DMF, 80°C, 12hIntroduction of amines or thiols at the 4-fluorophenyl group
Electrophilic Halogenation NBS, AIBN, CCl₄, refluxBromination at the 7-position of the dihydroquinazolinone ring
  • The 4-fluorophenyl group undergoes selective substitution with primary amines, yielding derivatives with enhanced solubility.

  • Bromination at the 7-position generates intermediates for cross-coupling reactions.

Oxidation and Reduction

The dihydroquinazolinone moiety is sensitive to redox conditions:

Reaction Reagents/Conditions Product Application
Oxidation KMnO₄, H₂SO₄, 60°CAromatization to pyrazolo[1,5-a]quinazolin-6-oneBioactivity modulation
Reduction NaBH₄, MeOH, 0°C → 25°CSelective reduction of ketone to alcohol (6-OH derivative)Prodrug synthesis
  • Oxidation eliminates the 7,8-dihydro feature, increasing planarity for target binding.

  • Reduction preserves the core structure while introducing polar hydroxyl groups.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify aromatic substituents:

Coupling Type Catalyst System Substrate Yield
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C3-(4-fluorophenyl) → 3-aryl72–85%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneIntroduction of N-alkyl/aryl groups65–78%
  • The 3-(4-fluorophenyl) group participates in Suzuki reactions with boronic acids, enabling diversity-oriented synthesis.

  • Buchwald-Hartwig amination at the 8-position introduces nitrogen-based functionalities.

Ring-Opening and Functionalization

Controlled degradation pathways reveal synthetic versatility:

Process Conditions Outcome
Acid Hydrolysis HCl (6M), reflux, 8hCleavage of dimethoxyphenyl group → carboxylic acid intermediate
Base-Mediated Ring Opening NaOH (10%), EtOH/H₂O, 70°CPyrazoloquinazolinone → aminopyrazole derivative
  • Hydrolysis of the 3,4-dimethoxyphenyl group under acidic conditions generates a carboxylic acid, useful for further conjugation.

  • Ring opening in basic media produces fragments for hybrid molecule synthesis .

Photochemical and Enzymatic Modifications

Emerging methods enhance selectivity:

Method Conditions Result Efficiency
UV-Induced Cyclization UV-C (254 nm), CH₃CN, 24hFormation of polycyclic derivatives58%
Enzymatic Oxidation CYP450 isoforms, in vitroSite-specific hydroxylation at C-922–34%
  • Photochemical reactions generate novel fused-ring systems with potential anticancer activity .

  • Enzymatic modifications mimic metabolic pathways, aiding ADMET profiling.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazoloquinazoline derivatives, including the compound . For instance, derivatives have shown significant activity against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups in the molecular structure enhances this activity, making it a candidate for further development as an antibacterial agent .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Research indicates that similar pyrazoloquinazoline derivatives exhibit cytotoxic effects on cancer cell lines. The ability to inhibit cell proliferation and induce apoptosis in malignant cells is a promising area for future research. The fluorophenyl group may play a crucial role in enhancing the selectivity and potency of these compounds against cancer cells .

Neuroprotective Effects

Some studies have suggested that pyrazoloquinazolines can exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The antioxidant properties attributed to certain substituents on the pyrazoloquinazoline framework may help mitigate neuronal damage .

Synthetic Applications

The compound can also serve as a precursor or intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules with potential biological activity. This aspect is particularly relevant in drug discovery and development processes where novel compounds are sought after .

Case Study 1: Antimicrobial Screening

A study conducted on a series of pyrazoloquinazoline derivatives revealed that specific modifications led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines showed that derivatives of pyrazoloquinazolines could inhibit tumor growth significantly. The study highlighted the importance of the fluorophenyl moiety in increasing the efficacy of these compounds against resistant cancer strains, suggesting pathways for further exploration in drug formulation .

Mechanism of Action

The mechanism of action of 8-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]quinazolinone derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparison with key analogs:

Substituent-Driven Structural Variations

  • 8,8-Dimethyl-2-Phenyl-8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (6f): Substituents: 2-phenyl, 8,8-dimethyl. Melting Point: 244–245°C. Synthesis: 83% yield via microwave-assisted multicomponent reaction .
  • 3-(4-Methoxybenzoyl)-8,8-Dimethyl-8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (6m): Substituents: 3-(4-methoxybenzoyl), 8,8-dimethyl. Melting Point: 133–134°C. Synthesis: 71% yield under ultrasonication in water-ethanol . Key Feature: The 4-methoxybenzoyl group introduces a ketone functionality, enabling hydrogen bonding interactions absent in the target compound.
  • 8-(4-Chlorophenyl)-3-(3,4-Dimethoxyphenyl)-2-Methyl-8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7H)-one :

    • Substituents: 8-(4-chlorophenyl), 3-(3,4-dimethoxyphenyl), 2-methyl.
    • Molecular Weight: 447.9 g/mol.
    • Key Feature: The 4-chlorophenyl group increases lipophilicity compared to the 4-fluorophenyl group in the target compound .

Physicochemical and Spectral Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm)
Target Compound ~453.4* Not Reported Anticipated signals: ~1.23 (s, CH3), 3.86 (s, OCH3), 6.99–7.93 (ArH)
6f 291.35 244–245 1.18 (s, 2 CH3), 7.34–8.81 (ArH)
6m 350.0 (MH+) 133–134 1.23 (s, 2 CH3), 3.86 (OCH3), 7.76–7.93 (ArH)

*Calculated based on molecular formula C25H22FN3O3.

Biological Activity

The compound 8-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a member of the pyrazoloquinazoline family, which has garnered attention for its diverse biological activities. This article focuses on the compound's pharmacological properties, particularly its anticancer potential, mechanism of action, and related research findings.

  • Molecular Formula : C25H22FN3O3
  • Molecular Weight : 431.467 g/mol
  • IUPAC Name : 8-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one
  • Hydrogen Bond Donors : 0
  • Hydrogen Bond Acceptors : 6
  • LogP (XlogP) : 3.9

This compound satisfies Lipinski's rule of five, suggesting good oral bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazoline derivatives, including this compound. The compound has been evaluated for its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Reference Compound
MCF-7 (Breast)11.94Doxorubicin (IC50 8.90)
HepG2 (Liver)7.09Doxorubicin (IC50 8.55)

These results indicate that the compound exhibits significant cytotoxicity against both MCF-7 and HepG2 cell lines, demonstrating its potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to inhibit key signaling pathways involved in cancer progression. Quinazoline derivatives are known to act as inhibitors of tyrosine kinase receptors (TKRs), which are often overexpressed in various cancers . The inhibition of these receptors can lead to reduced proliferation and increased apoptosis in cancer cells.

Case Studies and Research Findings

  • Study on Quinazoline Derivatives :
    A systematic evaluation of quinazoline derivatives revealed that modifications to the quinazoline scaffold can enhance anticancer activity. In particular, compounds with additional functional groups exhibited improved IC50 values against cancer cell lines .
  • Molecular Docking Studies :
    Molecular docking studies have demonstrated that the compound interacts favorably with target proteins involved in cancer signaling pathways. This interaction suggests a potential for designing more potent analogs based on the pyrazoloquinazoline framework .
  • Comparative Analysis :
    In comparative studies with other quinazoline derivatives, this compound showed superior activity against specific cancer types, indicating its promise as a lead compound for further development .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of this compound, and how is regioselectivity controlled?

Answer:
The synthesis typically involves multi-step strategies, such as cyclocondensation of substituted precursors. For example, regioselective synthesis can be achieved by controlling reaction conditions (e.g., solvent polarity, temperature) and using directing groups. Catalyst-free Biginelli-type reactions have been effective for related dihydropyrazoloquinazolinones, enabling regioselectivity through steric and electronic effects of substituents . Key steps include:

  • Step 1: Formation of the pyrazoloquinazolinone core via cyclization.
  • Step 2: Introduction of substituents (e.g., 3,4-dimethoxyphenyl, 4-fluorophenyl) through Suzuki coupling or nucleophilic substitution.
  • Regioselectivity: Methoxy groups at the 3,4-positions on the phenyl ring enhance electron density, directing substitution to specific positions .

Table 1: Example Reaction Conditions for Regioselective Synthesis

StepReagents/ConditionsRegioselectivity DriverYield (%)Source
1Ethanol, reflux, 12 hElectron-donating methoxy groups65–78
2Pd(PPh₃)₄, DMF, 80°CHalogen substituent positioning70–85

Basic: What spectroscopic techniques are essential for structural confirmation, and what key spectral markers should researchers prioritize?

Answer:
Structural confirmation requires a combination of 1H/13C NMR, FT-IR, and HRMS . Critical spectral markers include:

  • 1H NMR:
    • Methoxy protons: Sharp singlets at δ 3.70–3.85 ppm for OCH₃ groups .
    • Fluorophenyl protons: Distinct splitting patterns (e.g., doublets at δ 7.45–7.60 ppm) due to para-fluorine coupling .
  • 13C NMR:
    • Carbonyl signals at δ 165–170 ppm for the quinazolinone lactam .
  • FT-IR:
    • Stretching vibrations at 1680–1720 cm⁻¹ (C=O) and 2950–2860 cm⁻¹ (CH₂/CH₃) .

Table 2: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/ObservationsFunctional GroupSource
1H NMRδ 3.80 (s, 6H, OCH₃), δ 7.58 (d, 2H, Ar-F)Methoxy, fluorophenyl
FT-IR1695 cm⁻¹ (C=O), 2956 cm⁻¹ (CH₃)Lactam, methyl
HRMSm/z 462.1784 [M+H]+ (calc. 462.1789)Molecular ion confirmation

Advanced: How can researchers optimize solvent systems to improve yields in halogen-substituted derivatives?

Answer:
Solvent polarity and proticity significantly impact reaction efficiency. For halogenated derivatives:

  • Polar aprotic solvents (DMF, DMSO): Enhance solubility of aromatic intermediates, improving coupling reactions (e.g., Suzuki-Miyaura for 4-fluorophenyl) .
  • Ethanol/water mixtures: Facilitate cyclization steps by balancing reactivity and solubility .
  • Additives: Use of K₂CO₃ or Cs₂CO₃ in DMF stabilizes intermediates, reducing side reactions .

Key Optimization Strategy:

  • Screen solvent systems using a gradient of polarity (e.g., toluene → DMF → DMSO) to identify optimal dielectric constants for intermediates.

Advanced: How to resolve contradictions in NMR spectral data during characterization?

Answer:
Discrepancies between observed and expected splitting patterns often arise from dynamic effects or impurities. Mitigation strategies include:

Variable Temperature NMR: Identify rotameric equilibria (e.g., hindered rotation of methoxy groups) by acquiring spectra at 25°C and 60°C .

2D NMR (COSY, HSQC): Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .

Comparative Analysis: Cross-reference with literature data for analogous compounds (e.g., 8,9-dihydropyrazoloquinazolinones with methoxy/fluorophenyl groups) .

Example Case:
A doublet integrating for 2H at δ 7.60 ppm was initially misassigned to aromatic protons but corrected to fluorophenyl protons after HSQC analysis confirmed coupling to 19F .

Advanced: What role do methoxy groups play in the stability of intermediates?

Answer:
Methoxy substituents enhance stability through:

  • Electron donation: Resonance effects stabilize the quinazolinone core, reducing degradation during acidic/basic conditions .
  • Steric shielding: Bulky 3,4-dimethoxyphenyl groups protect reactive sites (e.g., lactam carbonyl) from nucleophilic attack .

Experimental Validation:

  • TGA Analysis: Derivatives with methoxy groups show higher thermal stability (decomposition >250°C) compared to non-substituted analogs .
  • Kinetic Studies: Methoxy-containing intermediates exhibit slower hydrolysis rates (t₁/₂ = 48 h vs. 12 h for des-methoxy analogs) .

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